molecular formula C17H28N2O3S B3829455 N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide

N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide

Cat. No. B3829455
M. Wt: 340.5 g/mol
InChI Key: VODQYTCILKEWEL-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide, also known as S1P1 receptor modulator, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide acts as a selective modulator of the sphingosine-1-phosphate receptor 1 (N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide). N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide is a G protein-coupled receptor that plays a critical role in regulating immune cell trafficking. By modulating N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide, N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide can prevent immune cells from leaving the lymph nodes and entering the bloodstream, thereby reducing inflammation and autoimmune responses.
Biochemical and Physiological Effects:
N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It can reduce the number of immune cells in the bloodstream, prevent the migration of immune cells to inflamed tissues, and reduce cytokine production. It can also reduce the severity of symptoms in animal models of autoimmune diseases and cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide is its selectivity for N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide. This allows for targeted modulation of immune cell trafficking without affecting other aspects of immune function. However, one of the limitations of using N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide. One area of focus is the development of more potent and selective N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide modulators. Another area of interest is the investigation of the potential therapeutic applications of N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide in other diseases, such as Alzheimer's disease and viral infections. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide to optimize its use in clinical settings.

Scientific Research Applications

N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be effective in treating autoimmune diseases such as multiple sclerosis, inflammatory bowel disease, and rheumatoid arthritis. It has also shown promising results in treating cancer, asthma, and cardiovascular diseases.

properties

IUPAC Name

N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3S/c1-3-4-5-6-14-7-9-17(10-8-14)23(21,22)18-15-11-16(13-20)19(2)12-15/h7-10,15-16,18,20H,3-6,11-13H2,1-2H3/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODQYTCILKEWEL-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)S(=O)(=O)NC2CC(N(C2)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2C[C@H](N(C2)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide
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N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide
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N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide
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N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide
Reactant of Route 5
N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide
Reactant of Route 6
N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide

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